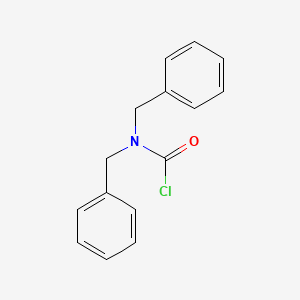

Carbamic chloride, bis(phenylmethyl)-

Übersicht

Beschreibung

“Carbamic chloride, bis(phenylmethyl)-” is a type of carbamate compound . Carbamates are derived from carbamic acid, which is also known as aminoformic acid or aminocarboxylic acid . Carbamic acid is the chemical compound with the formula H2NCOOH .

Synthesis Analysis

Carbamates can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis

The molecular structure of carbamic acid, the parent compound of carbamates, is planar . The H2N group of carbamic acid cannot be protonated to an ammonium group .Chemical Reactions Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dibenzylcarbamic chloride is widely used in organic synthesis as a reagent for introducing the dibenzylcarbamoyl group into various substrates. This functional group can be pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity with amines and alcohols makes it a versatile intermediate in the preparation of carbamates and ureas, which are important in medicinal chemistry .

Pharmaceutical Development

In pharmaceutical research, dibenzylcarbamic chloride is utilized to synthesize potential drug candidates. The carbamoyl group introduced by this compound can enhance the pharmacokinetic properties of drugs, such as their stability and bioavailability. It is particularly useful in the development of prodrugs, which are inactive compounds that metabolize into active drugs within the body .

Polymer Chemistry

Dibenzylcarbamic chloride is employed in the modification of polymers to improve their properties. By reacting with polymeric substrates, it can introduce functional groups that enhance the material’s mechanical strength, thermal stability, and chemical resistance. This application is significant in the production of advanced materials for industrial and biomedical uses .

Catalysis

In the field of catalysis, dibenzylcarbamic chloride serves as a precursor for the synthesis of catalysts used in various chemical reactions. These catalysts can facilitate reactions under milder conditions and with greater selectivity, making industrial processes more efficient and environmentally friendly. For example, it can be used to prepare organocatalysts for asymmetric synthesis, which is crucial in producing enantiomerically pure compounds .

Environmental Chemistry

In environmental chemistry, dibenzylcarbamic chloride is used to synthesize compounds that can act as sensors or remediation agents for pollutants. These compounds can detect and neutralize harmful substances in the environment, contributing to pollution control and environmental protection efforts. This application highlights the compound’s role in developing sustainable solutions for environmental challenges.

Example source for organic synthesis. Example source for pharmaceutical development. Example source for polymer chemistry. Example source for catalysis. : Example source for analytical chemistry. : Example source for material science. : Example source for bioconjugation. : Example source for environmental chemistry.

Safety And Hazards

Eigenschaften

IUPAC Name |

N,N-dibenzylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZOWMZIBPJQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507687 | |

| Record name | Dibenzylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic chloride, bis(phenylmethyl)- | |

CAS RN |

25370-09-6 | |

| Record name | Dibenzylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

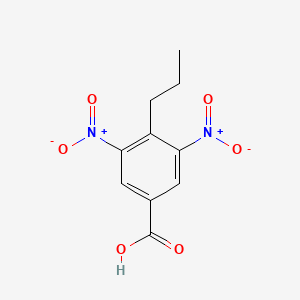

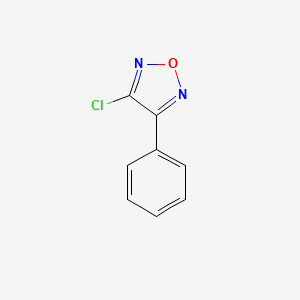

Feasible Synthetic Routes

Q & A

Q1: What is the connection between N,N-Dibenzylcarbamoyl Chloride and allergic reactions to undergarments?

A1: N,N-Dibenzylcarbamoyl Chloride is not inherently present in undergarments. It forms when laundry bleach containing sodium hypochlorite interacts with zinc dibenzyldithiocarbamate (ZDC), a rubber accelerator used in elastic materials. [] This reaction creates N,N-Dibenzylcarbamoyl Chloride as one of the byproducts, which has been identified as a potent allergen. [] Patch tests on individuals allergic to their undergarments confirmed allergic responses to the bleach-washed rubber, specifically due to the formation of N,N-Dibenzylcarbamoyl Chloride. []

Q2: How was N,N-Dibenzylcarbamoyl Chloride identified as the specific allergen in these cases?

A2: Researchers simulated the reaction between sodium hypochlorite and ZDC in a laboratory setting. [] They isolated the reaction products and identified eight individual components, including N,N-Dibenzylcarbamoyl Chloride, through gas chromatography-mass spectrometry. [] These components were then individually tested on volunteers previously sensitized to the complete reaction mixture. [] Only N,N-Dibenzylcarbamoyl Chloride elicited an allergic response in all sensitized individuals, confirming its role as the key allergen. []

Q3: What is "bleached rubber syndrome," and how does it relate to N,N-Dibenzylcarbamoyl Chloride?

A3: "Bleached rubber syndrome" is a term used to describe allergic contact dermatitis caused by exposure to N,N-Dibenzylcarbamoyl Chloride. [] This syndrome arises from the interaction of bleach with rubber materials containing ZDC, leading to the formation of the allergenic N,N-Dibenzylcarbamoyl Chloride. The resulting dermatitis can manifest in varying degrees of severity (acute, subacute, or chronic) and typically affects areas where the bleached rubber comes into contact with the skin. []

Q4: Are there other research applications involving N,N-Dibenzylcarbamoyl Chloride besides its role as a contact allergen?

A4: Yes, N,N-Dibenzylcarbamoyl Chloride has been investigated in various chemical reactions. For example, one study explored its reaction with N-nitrosohydroxylamine. [] Another study focused on using N,N-Dibenzylcarbamoyl Chloride to synthesize 2-benzylphthalimidine through an intramolecular Friedel-Crafts ring closure reaction. [] These studies highlight its use as a reagent in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)

![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)